![molecular formula C10H12BF3O4 B7956138 [4-(Dimethoxymethyl)-2-(trifluoromethyl)phenyl]boronic acid](/img/structure/B7956138.png)
[4-(Dimethoxymethyl)-2-(trifluoromethyl)phenyl]boronic acid
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Overview
Description
[4-(Dimethoxymethyl)-2-(trifluoromethyl)phenyl]boronic acid: is an organoboron compound with the molecular formula C10H12BF3O4 . It is a boronic acid derivative, characterized by the presence of a boron atom bonded to a phenyl ring substituted with dimethoxymethyl and trifluoromethyl groups. This compound is of significant interest in organic synthesis, particularly in the field of cross-coupling reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [4-(dimethoxymethyl)-2-(trifluoromethyl)phenyl]boronic acid typically involves the reaction of the corresponding aryl halide with a boron-containing reagent under palladium-catalyzed conditions. One common method is the Suzuki–Miyaura coupling , which involves the reaction of an aryl halide with a boronic acid or boronate ester in the presence of a palladium catalyst and a base .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions such as temperature, pressure, and the use of high-purity reagents to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions: [4-(Dimethoxymethyl)-2-(trifluoromethyl)phenyl]boronic acid primarily undergoes cross-coupling reactions , such as the Suzuki–Miyaura coupling, where it forms carbon-carbon bonds with various electrophiles . It can also participate in oxidation and substitution reactions.
Common Reagents and Conditions:
Suzuki–Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), and an aryl halide.
Oxidation: Oxidizing agents such as hydrogen peroxide or peracids.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products: The major products formed from these reactions are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Scientific Research Applications
Chemistry: In organic chemistry, [4-(dimethoxymethyl)-2-(trifluoromethyl)phenyl]boronic acid is widely used in the synthesis of complex molecules through cross-coupling reactions. It serves as a building block for the construction of biaryl structures, which are prevalent in many natural products and pharmaceuticals .
Biology and Medicine: This compound is used in the development of bioconjugates and drug candidates . Its ability to form stable carbon-carbon bonds makes it a valuable tool in medicinal chemistry for the synthesis of biologically active molecules .
Industry: In the industrial sector, this compound is employed in the production of advanced materials and polymers . Its unique chemical properties enable the creation of materials with specific functionalities and improved performance .
Mechanism of Action
The mechanism of action of [4-(dimethoxymethyl)-2-(trifluoromethyl)phenyl]boronic acid in cross-coupling reactions involves the transmetalation step, where the boron atom transfers its organic group to the palladium catalyst. This is followed by oxidative addition and reductive elimination steps, resulting in the formation of a new carbon-carbon bond . The molecular targets and pathways involved are primarily related to the catalytic cycle of the palladium catalyst.
Comparison with Similar Compounds
- Phenylboronic acid
- 4-Trifluoromethylphenylboronic acid
- 4-Methoxyphenylboronic acid
Comparison: Compared to phenylboronic acid, [4-(dimethoxymethyl)-2-(trifluoromethyl)phenyl]boronic acid has additional functional groups that enhance its reactivity and selectivity in cross-coupling reactions. The trifluoromethyl group increases the compound’s electron-withdrawing ability, making it more reactive towards electrophiles. The dimethoxymethyl group provides steric hindrance, which can influence the regioselectivity of the reactions .
Properties
IUPAC Name |
[4-(dimethoxymethyl)-2-(trifluoromethyl)phenyl]boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BF3O4/c1-17-9(18-2)6-3-4-8(11(15)16)7(5-6)10(12,13)14/h3-5,9,15-16H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAXFAJMDNPZKLY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)C(OC)OC)C(F)(F)F)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BF3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.01 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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